molecular formula C17H17ClN2O3S B12888567 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol CAS No. 3656-22-2

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol

Cat. No.: B12888567
CAS No.: 3656-22-2
M. Wt: 364.8 g/mol
InChI Key: WCXDRTSNSUAZLB-UHFFFAOYSA-N
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Description

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorophenyl group, a pyrazole ring, and a sulphonyl group makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.

    Sulphonylation: The sulphonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Ethanol Addition: Finally, the ethanol group is added through a nucleophilic substitution reaction, where the sulphonyl intermediate reacts with ethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulphonyl group or to reduce the pyrazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of reduced pyrazole derivatives or removal of the sulphonyl group

    Substitution: Formation of substituted chlorophenyl derivatives

Scientific Research Applications

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be used in the synthesis of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the sulphonyl group allows for specific interactions with amino acid residues in the active site of enzymes or binding pockets of receptors. This can lead to inhibition or activation of the target protein, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and reactions. The presence of the chlorophenyl group, pyrazole ring, and sulphonyl group provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

CAS No.

3656-22-2

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethanol

InChI

InChI=1S/C17H17ClN2O3S/c18-14-3-1-13(2-4-14)17-9-10-20(19-17)15-5-7-16(8-6-15)24(22,23)12-11-21/h1-8,21H,9-12H2

InChI Key

WCXDRTSNSUAZLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)CCO

Origin of Product

United States

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